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Compound of Interest

Compound Name: P-Coumaric Acid

Cat. No.: B116677 Get Quote

An In-depth Technical Guide to p-Coumaric Acid: Chemical Structure, Properties, and

Experimental Analysis.

Introduction
p-Coumaric acid, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, is a

hydroxycinnamic acid ubiquitously found in the plant kingdom.[1][2] As a key intermediate in

the phenylpropanoid pathway, it serves as a precursor to a vast array of secondary

metabolites, including flavonoids, stilbenes, and lignin.[3] Its well-documented antioxidant, anti-

inflammatory, antimicrobial, and potential anticancer properties make it a compound of

significant interest for researchers in pharmacology, natural product chemistry, and drug

development.[1][4] This guide provides a comprehensive technical overview of its chemical

structure, physicochemical properties, biosynthetic pathways, and relevant experimental

protocols for its analysis.

Chemical Structure and Identity
p-Coumaric acid consists of a phenolic ring substituted with a hydroxyl group at the para (C4)

position and an acrylic acid side chain.[2] The trans isomer is the most abundant and stable

form found in nature.[4]

Caption: 2D Chemical Structure of p-Coumaric Acid.
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The key physicochemical properties of p-Coumaric acid are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₉H₈O₃ [1]

Molar Mass 164.16 g/mol [1]

IUPAC Name
(2E)-3-(4-Hydroxyphenyl)prop-

2-enoic acid
[1]

CAS Number 501-98-4 [1]

Appearance
White to pale yellow crystalline

solid
[1][5]

Melting Point 210-214 °C (decomposes) [1][4]

Boiling Point 231.6 °C (rough estimate) [4][5]

pKa₁ (Carboxylic Acid) ~4.65 - 4.70 [6]

pKa₂ (Phenolic Hydroxyl) ~9.92 [6]

Solubility

Water: Sparingly soluble

(~0.72 - 1.02 g/L) Ethanol:

Soluble (~14.7 - 50 mg/mL)

DMSO: Soluble (~15 - 19.8

mg/mL) Diethyl Ether: Very

soluble

[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of p-Coumaric acid.

Table 1: 1H-NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Reference(s)

7.58 d 15.8 H-7 (β-vinylic)

7.54 d 8.7 H-3, H-5

6.73 d 8.7 H-2, H-6

6.20 d 15.8 H-8 (α-vinylic)

Table 2: 13C-NMR Spectroscopic Data (Solvent: CD₃OD, 100 MHz)

Chemical Shift (δ, ppm) Assignment Reference(s)

169.6 C-9 (C=O)

159.8 C-1 (C-OH)

145.3 C-7 (β-vinylic)

132.1 C-3, C-5

126.3 C-4

115.4 C-2, C-6

114.2 C-8 (α-vinylic)

Table 3: IR and UV-Vis Spectroscopic Data

Technique Key Peaks / λmax
Assignment /
Solvent

Reference(s)

FT-IR (cm⁻¹)

~3383 (s), 2839-2513

(m, broad), ~1672

(vs), ~1628 (s), ~1591

(s)

ν(OH) phenolic, ν(OH)

carboxylic, ν(C=O),

ν(C=C) vinylic, ν(C=C)

aromatic

UV-Vis (nm) ~226, ~310 Methanol or Ethanol
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Biosynthesis
p-Coumaric acid is synthesized in plants and microorganisms primarily through the

phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-

tyrosine.[3]
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Caption: Primary biosynthetic routes of p-Coumaric acid.
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The Phenylalanine Route: This is the most common pathway in plants.[3]

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-

phenylalanine to produce trans-cinnamic acid.

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that

hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.[3]

The Tyrosine Route: A more direct route found in some plants and engineered

microorganisms.

Tyrosine Ammonia-Lyase (TAL): Directly converts L-tyrosine to p-coumaric acid.[3]

Key Signaling Pathways
p-Coumaric acid modulates several critical signaling pathways, contributing to its diverse

pharmacological effects.

MAPK Signaling: p-Coumaric acid has been shown to suppress the oxidative stress-

induced phosphorylation of key mitogen-activated protein kinases (MAPKs) such as p38,

ERK, and JNK. This inhibition is a key mechanism behind its anti-inflammatory and

cytoprotective effects.

AMPK Signaling: It exhibits differential effects on AMP-activated protein kinase (AMPK), a

central regulator of cellular energy homeostasis. It promotes AMPK activation in peripheral

tissues like the liver and skeletal muscle, which can improve glucose and lipid metabolism.[3]

Conversely, it can inhibit AMPK activity in the hypothalamus.

AGE-RAGE Signaling: p-Coumaric acid can inactivate the advanced glycation end product

(AGE)-receptor for AGE (RAGE) signaling pathway. This action helps to mitigate

neuroinflammation and has shown potential in models of depression and memory

impairment.
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Caption: Inhibition of MAPK signaling by p-Coumaric Acid.

Experimental Protocols
Accurate quantification and isolation of p-coumaric acid are essential for research and

development. Below are detailed protocols for its extraction, purification, and analysis.

Extraction from Plant Material (Solvent Extraction)
This protocol describes a general method for extracting p-coumaric acid and other phenolic

compounds from dried plant material.

1. Sample Preparation:

Dry the plant material (e.g., leaves, stems) at 40-50°C or freeze-dry to a constant weight.

Grind the dried material into a fine powder using a blender or mill to increase the surface

area for extraction.
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2. Extraction:

Weigh approximately 1 g of the powdered plant material into a conical flask or beaker.

Add 10 mL of 80% aqueous methanol (or another suitable solvent like ethanol).

Vortex or stir the mixture vigorously for 5 minutes.

3. Sonication:

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to

enhance extraction efficiency by disrupting cell walls.

4. Centrifugation & Collection:

Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

Carefully decant and collect the supernatant.

5. Re-extraction (Optional but Recommended):

To ensure complete extraction, repeat steps 2-4 on the remaining plant pellet.

Combine the supernatants from both extractions.

6. Concentration:

Evaporate the solvent from the combined supernatant under reduced pressure using a

rotary evaporator at a temperature below 45°C to obtain the crude extract.

The dried extract can be stored at -20°C until further analysis.

Sample Cleanup (Solid-Phase Extraction - SPE)
SPE is used to remove interfering substances (e.g., sugars, highly polar compounds) from the

crude extract prior to chromatographic analysis.[3]

1. Cartridge Selection:
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Use a reversed-phase SPE cartridge, such as a polymeric sorbent (e.g., Strata-X) or C18.

2. Cartridge Conditioning:

Precondition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL

of deionized water (acidified to pH ~2-3 with formic or hydrochloric acid if necessary). Do

not allow the cartridge to dry out.[3]

3. Sample Loading:

Reconstitute a known amount of the dried crude extract in 1-2 mL of acidified water.

Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass

through slowly, either by gravity or gentle vacuum.

4. Washing:

Wash the cartridge with 4-5 mL of deionized water to elute sugars and other highly polar

impurities.

5. Elution:

Elute the retained phenolic compounds, including p-coumaric acid, with 2-5 mL of

methanol or ethyl acetate.

6. Final Preparation:

Evaporate the eluent to dryness under a stream of nitrogen.

Reconstitute the purified residue in a known volume (e.g., 1 mL) of the mobile phase used

for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used

method for quantifying p-coumaric acid.

1. Instrumentation:
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HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase

column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (e.g., 65:34:1

v/v/v). Alternatively, a gradient elution using 0.1-0.5% formic or phosphoric acid in water

(Solvent A) and acetonitrile or methanol (Solvent B) can be used for separating multiple

phenolic compounds.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30°C.

Detection Wavelength: 310 nm (near the λmax of p-coumaric acid).

Injection Volume: 10-20 µL.

3. Standard Preparation:

Prepare a stock solution of p-coumaric acid standard (e.g., 1 mg/mL) in methanol.

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the

stock solution with the mobile phase.

4. Analysis and Quantification:

Inject the prepared standards and the purified sample extracts into the HPLC system.

Identify the p-coumaric acid peak in the sample chromatogram by comparing its retention

time with that of the standard.

Construct a calibration curve by plotting the peak area of the standards against their

known concentrations.

Calculate the concentration of p-coumaric acid in the sample using the regression

equation from the calibration curve.
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Caption: General experimental workflow for p-Coumaric Acid analysis.

Conclusion
p-Coumaric acid remains a compound of high interest due to its prevalence in dietary sources

and its significant biological activities. A thorough understanding of its chemical properties,

biosynthetic origins, and interactions with cellular signaling pathways is crucial for ongoing

research. The methodologies presented in this guide provide a robust framework for the

reliable extraction, purification, and quantification of p-coumaric acid, facilitating further

exploration of its therapeutic potential in drug discovery and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b116677?utm_src=pdf-body-img
https://www.benchchem.com/product/b116677?utm_src=pdf-body
https://www.benchchem.com/product/b116677?utm_src=pdf-body
https://www.benchchem.com/product/b116677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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